molecular formula C9H16ClN3O B3106884 3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride CAS No. 1609388-37-5

3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride

Cat. No.: B3106884
CAS No.: 1609388-37-5
M. Wt: 217.69
InChI Key: VAPREROSMQXAKQ-FJXQXJEOSA-N
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Description

3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride is a chiral heterocyclic compound with the molecular formula C₉H₁₆ClN₃O and a molecular weight of 217.697 g/mol . It features a 1,2,4-oxadiazole core substituted with an isopropyl group at the 3-position and a stereospecific (2S)-pyrrolidinyl group at the 5-position. The compound exists as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical or biochemical applications . Its stereochemistry is defined by a single chiral center in the pyrrolidinyl moiety, which may influence its biological activity .

Key physicochemical properties include:

  • LogP: 0.48 (indicating moderate lipophilicity)
  • Purity: ≥95% (HPLC)
  • CAS Registry Number: 1609388-37-5

The compound is cataloged under identifiers such as MFCD28024769 (MDL number) and CBR02432 (AldrichCPR) .

Properties

IUPAC Name

3-propan-2-yl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-6(2)8-11-9(13-12-8)7-4-3-5-10-7;/h6-7,10H,3-5H2,1-2H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPREROSMQXAKQ-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NOC(=N1)[C@@H]2CCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropyl-substituted hydrazine with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for quality control.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The isopropyl and pyrrolidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups replacing the isopropyl or pyrrolidinyl groups.

Scientific Research Applications

3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations :

Substituent Effects: Replacing isopropyl with cyclopropyl (as in 1042690-36-7) reduces molecular weight by 2.02 g/mol and likely increases steric hindrance due to the rigid cyclopropane ring . The benzyl group in 1185301-35-2 enhances aromaticity and lipophilicity (predicted LogP >1.5), which may improve membrane permeability but reduce aqueous solubility .

Stereochemical Considerations :

  • The (2S)-pyrrolidinyl group in the parent compound confers chirality, which is absent in piperidinyl analogues (e.g., 1185295-14-0). Chirality can significantly impact receptor binding selectivity and metabolic stability .

Physicochemical and Pharmacokinetic Properties

Property 3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole HCl 3-Cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole HCl 3-Isopropyl-5-(piperidin-2-yl)-1,2,4-oxadiazole HCl
LogP 0.48 Not reported Not reported
Rotatable Bonds 2 Not reported Not reported
Salt Form Hydrochloride Hydrochloride Hydrochloride
Purity ≥95% ≥95% 97%

Analysis :

  • The parent compound’s LogP of 0.48 suggests balanced hydrophilicity-lipophilicity, suitable for oral bioavailability. Analogues with larger substituents (e.g., benzyl) likely exhibit higher LogP, though experimental data are lacking.
  • The two rotatable bonds in the parent compound may confer conformational flexibility, aiding target engagement .

Biological Activity

3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer potential, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical formula of this compound is C9H16ClN3OC_9H_{16}ClN_3O with a molecular weight of 203.69 g/mol. The compound features an oxadiazole ring which is critical for its biological activity.

Biological Activity Overview

  • Anticancer Properties :
    • Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines.
    • The IC50_{50} values for related oxadiazole derivatives have been reported to range from 0.12 to 15.63 µM against cell lines such as MCF-7 and A549 .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through pathways such as the activation of p53 and caspase-3 .
    • Molecular docking studies suggest that these compounds interact with key proteins involved in cancer progression, including histone deacetylases (HDACs), which are crucial for tumor growth regulation .
  • Structure-Activity Relationship (SAR) :
    • The presence of specific substituents on the oxadiazole core significantly influences biological activity. For example, modifications leading to increased hydrophobic interactions enhance binding affinity to target proteins .
    • A study indicated that certain derivatives exhibited IC50_{50} values as low as 8 nM against HDACs, demonstrating potent inhibitory activity compared to standard treatments .

Table 1: Biological Activity Summary of Oxadiazole Derivatives

Compound NameCell LineIC50_{50} (µM)Mechanism of Action
Compound AMCF-715.63Induction of apoptosis
Compound BA5490.12HDAC inhibition
Compound CPANC-18.0Inhibition of telomerase
Compound DHepG210.5Apoptosis via p53 pathway

Case Studies

  • Case Study on MCF-7 Cells :
    • In a controlled study, a derivative similar to 3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole was tested on MCF-7 cells. The results indicated a significant increase in apoptosis markers and decreased cell viability at concentrations above 15 µM .
  • In Vivo Studies :
    • Preliminary in vivo studies showed that compounds within the same class exhibited tumor growth inhibition in xenograft models, suggesting potential therapeutic applications in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of amidoxime intermediates with carboxylic acids using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane or ethanol . Key parameters include temperature control (0–30°C), reaction time (6–12 hours), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt form, which enhances aqueous solubility .

Q. How should researchers characterize the structural integrity of this compound, particularly its stereochemistry and salt formation?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm the oxadiazole core, isopropyl substituent, and (2S)-pyrrolidinyl configuration . X-ray crystallography or circular dichroism (CD) is recommended to validate the stereochemistry of the chiral pyrrolidinyl moiety. Elemental analysis and FT-IR can confirm hydrochloride salt formation by identifying Cl^- counterion interactions .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Screen for antibacterial activity using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains via broth microdilution assays (MIC determination). For anti-inflammatory potential, use LPS-induced cytokine release models in macrophages. Always include positive controls (e.g., ciprofloxacin for antibacterial assays) and validate results with dose-response curves .

Advanced Research Questions

Q. How can computational methods like Multiwfn be applied to analyze the electronic properties of this compound, and how do these properties correlate with bioactivity?

  • Methodological Answer : Use Multiwfn to calculate electrostatic potential (ESP) maps, electron localization function (ELF), and bond order analysis. Focus on the oxadiazole ring’s electron-deficient regions, which may interact with bacterial enzymes or inflammatory mediators. Compare ESP profiles with active analogs to identify pharmacophoric features. Validate predictions with molecular docking against targets like DNA gyrase or COX-2 .

Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?

  • Methodological Answer : Perform a meta-analysis of SAR studies on 1,2,4-oxadiazole derivatives. For example, electron-withdrawing groups (e.g., halogens) on the phenyl ring enhance antibacterial activity, while bulky substituents (e.g., isopropyl) may reduce membrane permeability. Use clustering algorithms to group compounds by substituent patterns and bioactivity profiles .
Substituent Bioactivity Trend Key Reference
Electron-withdrawing↑ Antibacterial activity
Bulky alkyl groups↓ Solubility, variable efficacy
Chiral pyrrolidinyl↑ Target specificity

Q. What strategies can improve the compound’s metabolic stability without compromising its chiral integrity?

  • Methodological Answer : Introduce fluorine atoms at metabolically labile positions (e.g., pyrrolidinyl C-H bonds) to block oxidative degradation. Use deuterium isotope effects or prodrug approaches (e.g., ester prodrugs) to enhance half-life. Monitor chiral stability via accelerated stability studies (40°C/75% RH) with chiral HPLC .

Q. How does the hydrochloride salt form influence crystallization behavior and polymorphic outcomes?

  • Methodological Answer : Screen for polymorphs using solvent evaporation (e.g., ethanol/water mixtures) and slurry crystallization. Analyze crystal packing via PXRD to identify dominant hydrogen-bonding patterns between the oxadiazole N-atoms and Cl^-. Compare dissolution rates of polymorphs in simulated biological fluids .

Data Contradiction Analysis

Q. Why do some studies report high antibacterial activity for 1,2,4-oxadiazoles, while others show limited efficacy?

  • Resolution : Discrepancies often arise from variations in bacterial strain susceptibility, compound solubility, or assay conditions (e.g., pH, serum protein interference). Standardize assays using CLSI guidelines and include solubility-enhancing agents (e.g., DMSO ≤1%). Cross-validate with in vivo infection models to confirm relevance .

Key Research Tools

  • Synthesis : EDC·HCl coupling, recrystallization .
  • Characterization : Chiral HPLC, X-ray crystallography .
  • Computational : Multiwfn for ESP/ELF analysis .
  • Biological Assays : MIC determination, cytokine profiling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.